

# A Comparative Spectroscopic Analysis of 1,2-Diethoxypropane and 1,3-Diethoxypropane

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## Compound of Interest

Compound Name: 1,3-Diethoxypropane

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This guide provides a detailed comparison of the spectroscopic characteristics of two isomeric ethers, 1,2-diethoxypropane and **1,3-diethoxypropane**. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification and differentiation in research and development settings. This document presents a summary of their expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data, supported by generalized experimental protocols for acquiring such data.

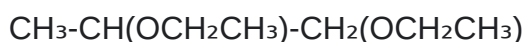
## Molecular Structures

The fundamental difference in the connectivity of the ethoxy groups in 1,2-diethoxypropane and **1,3-diethoxypropane** gives rise to unique spectroscopic signatures.

1,3-Diethoxypropane



1,2-Diethoxypropane



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Caption: Molecular structures of 1,2-diethoxypropane and **1,3-diethoxypropane**.

## Spectroscopic Data Comparison

The following tables summarize the predicted and observed spectroscopic data for 1,2-diethoxypropane and **1,3-diethoxypropane**. Due to the limited availability of experimentally derived public data for these specific isomers, some of the presented data for 1,2-diethoxypropane is predicted based on the analysis of similar compounds, such as 1,2-dimethoxypropane, and compared with experimental data of other isomers like 1,1-diethoxypropane and 2,2-diethoxypropane.

### <sup>1</sup>H NMR Spectral Data

Table 1: Comparative <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1,2-Diethoxypropane (Predicted)	~3.5-3.7	m	1H	O-CH
	~3.4-3.6	m	4H	O-CH <sub>2</sub> (ethoxy)
	~3.3-3.4	m	2H	O-CH <sub>2</sub> (propane)
	~1.1-1.2	t	6H	CH <sub>3</sub> (ethoxy)
	~1.0-1.1	d	3H	CH <sub>3</sub> (propane)
1,3-Diethoxypropane	~3.41	t	4H	O-CH <sub>2</sub>
	~3.32	q	4H	O-CH <sub>2</sub>
	~1.82	p	2H	CH <sub>2</sub>
	~1.15	t	6H	CH <sub>3</sub>

Note: Data for **1,3-diethoxypropane** is based on typical values for similar structures and may vary depending on experimental conditions.

## <sup>13</sup>C NMR Spectral Data

Table 2: Comparative <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
1,2-Diethoxypropane (Predicted)	~78-80	O-CH
~70-72	O-CH <sub>2</sub> (propane)	
~64-66	O-CH <sub>2</sub> (ethoxy)	
~18-20	CH <sub>3</sub> (propane)	
~15-17	CH <sub>3</sub> (ethoxy)	
1,3-Diethoxypropane	~70.1	O-CH <sub>2</sub>
~66.5	O-CH <sub>2</sub>	
~29.8	CH <sub>2</sub>	
~15.3	CH <sub>3</sub>	

Note: Data for **1,3-diethoxypropane** is based on typical values for similar structures and may vary depending on experimental conditions.

## IR Spectroscopy Data

Table 3: Comparative IR Spectroscopy Data

Compound	Frequency (cm <sup>-1</sup> )	Assignment
1,2-Diethoxypropane (Predicted)	~1100-1120	Strong C-O stretching (ether)
Absence of C=O (~1715) and O-H (broad, ~3300)		
1,3-Diethoxypropane	~1110	Strong C-O stretching (ether)
Absence of C=O (~1715) and O-H (broad, ~3300)		

## Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data

Compound	Key Fragments (m/z)	Comments
1,2-Diethoxypropane (Predicted)	132 [M] <sup>+</sup>	Molecular ion.
Key fragments from α-cleavage at C-O bonds.		
1,3-Diethoxypropane	132 [M] <sup>+</sup>	Molecular ion.
103, 87, 59	Characteristic fragments.	

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted for specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Use a spectrometer operating at a frequency of 300 MHz or higher.
- Acquire the spectrum at room temperature.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Signal averaging of 16-64 scans is typically sufficient.
- <sup>13</sup>C NMR Acquisition:
  - Use a spectrometer with a proton-decoupling probe.
  - Acquire the spectrum at room temperature.
  - Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

## Fourier-Transform Infrared (FTIR) Spectroscopy

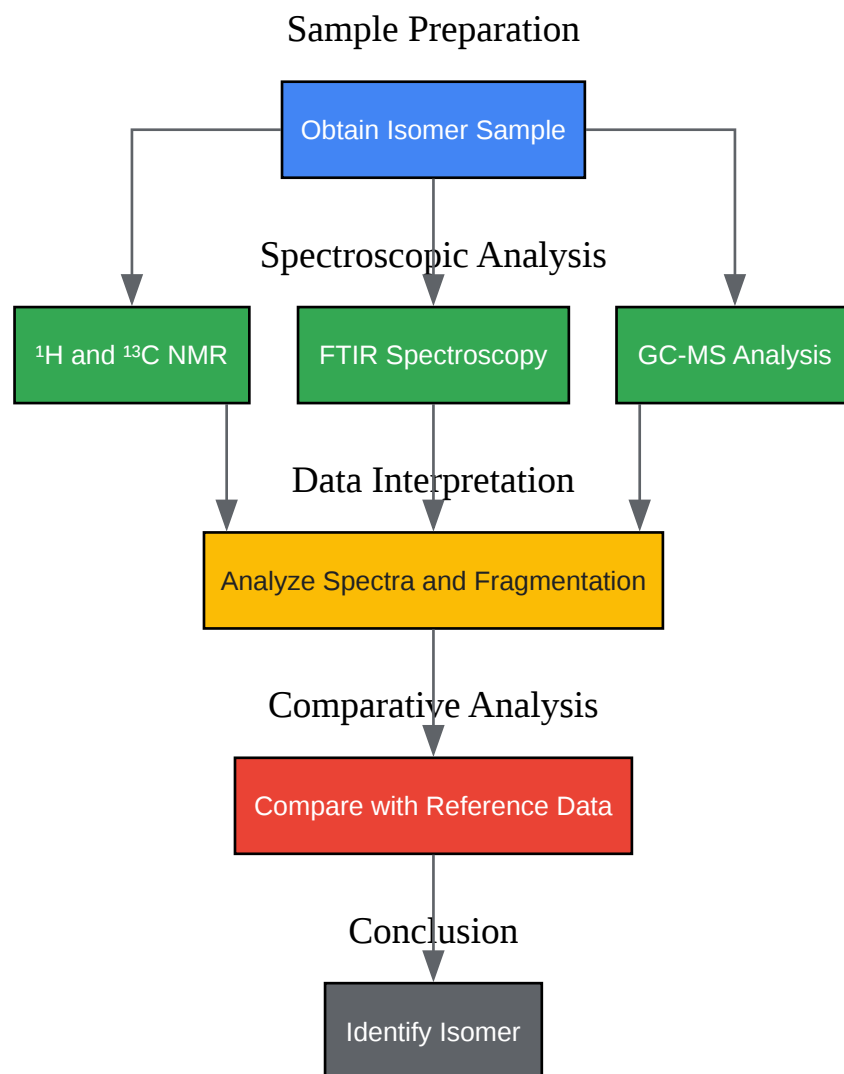
- Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates or the empty ATR crystal.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
- GC Conditions:
  - Use a capillary column suitable for the analysis of volatile organic compounds (e.g., a 30 m x 0.25 mm DB-5 or equivalent).
  - Set the injector temperature to 250 °C.
  - Use a temperature program, for example, starting at 50 °C for 2 minutes, then ramping at 10 °C/min to 250 °C.
  - Helium is typically used as the carrier gas.
- MS Conditions:
  - Use electron ionization (EI) at a standard energy of 70 eV.
  - Scan a mass range of m/z 35-350.
  - The ion source temperature is typically set to 230 °C.

## Experimental Workflow

The logical flow for the spectroscopic identification and differentiation of 1,2-diethoxypropane and **1,3-diethoxypropane** is outlined below.



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Caption: A generalized workflow for the spectroscopic analysis of diethoxypropane isomers.

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